

Application Notes and Protocols for Bay Y5959

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Compound of Interest

Compound Name: Bay Y5959

Cat. No.: B1667827

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Introduction

Bay Y5959 is a potent dihydropyridine derivative that acts as a selective agonist for L-type calcium channels (LTCCs). Its chemical name is isopropyl (R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate, and its CAS number is 146136-94-9. As an LTCC agonist, **Bay Y5959** enhances the influx of calcium ions into cells, thereby modulating various physiological processes. This document provides comprehensive information on the procurement of **Bay Y5959**, its mechanism of action, and detailed protocols for its application in experimental settings.

Supplier and Purchasing Information

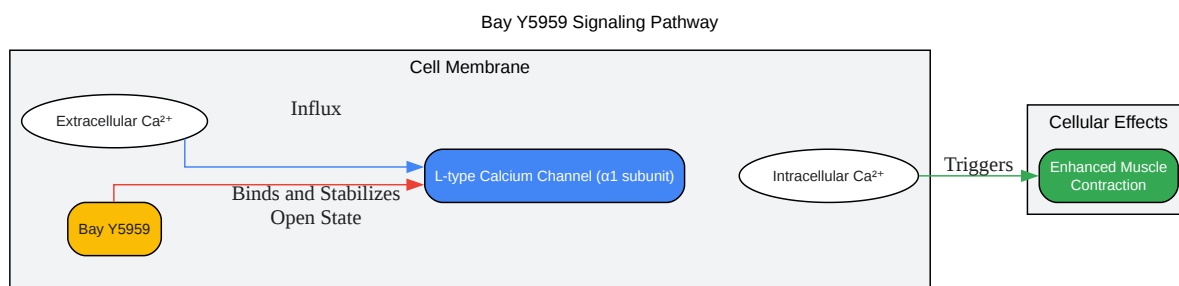
Bay Y5959 is not a readily available off-the-shelf compound and is primarily offered through custom synthesis. Researchers interested in acquiring this compound should contact chemical synthesis service providers.

Table 1: **Bay Y5959** Supplier Information

Supplier	Availability	Contact Information	Notes
MedKoo Biosciences	Custom Synthesis	Website: --INVALID-LINK--	Minimum order quantity is typically 1 gram with a lead time of 2-4 months. Price is dependent on the complexity of the synthesis.[1]
TargetMol	Catalog Item	Website: --INVALID-LINK--	Listed in the product catalog, but direct purchasing information may require a quote request.[2]

Mechanism of Action: L-type Calcium Channel Agonism

Bay Y5959, like other dihydropyridine agonists, binds to the $\alpha 1$ subunit of the L-type calcium channel. This binding event modifies the channel's gating properties, increasing the probability of the channel being in an open state. This leads to a prolonged influx of Ca^{2+} into the cell upon membrane depolarization. In cardiac myocytes, this increased calcium influx enhances excitation-contraction coupling, resulting in a positive inotropic effect.



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Bay Y5959 enhances Ca^{2+} influx through L-type calcium channels.

Experimental Protocols

The following are detailed protocols for studying the effects of **Bay Y5959** on cellular calcium dynamics and ion channel activity.

Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to **Bay Y5959** using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

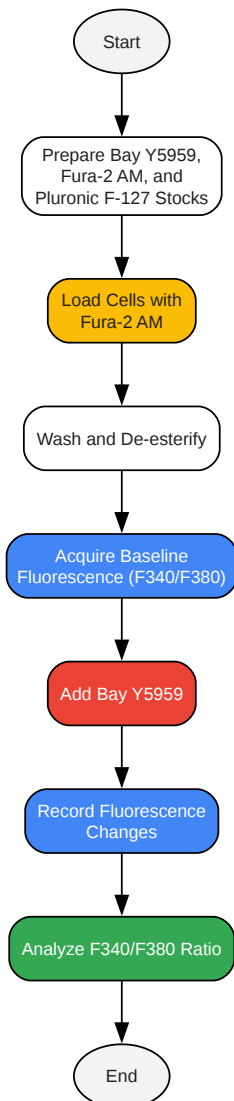
- **Bay Y5959**
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl_2 , 2 mM CaCl_2 , 10 mM glucose, pH 7.4
- Dimethyl sulfoxide (DMSO)
- Cultured cells (e.g., cardiomyocytes, neurons) plated on glass coverslips or in 96-well plates
- Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

- Prepare a 10 mM stock solution of **Bay Y5959** in DMSO. Store at -20°C .
- Prepare a 1 mM stock solution of Fura-2 AM in DMSO.
- Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

- Prepare the Fura-2 AM loading solution: For each mL of HBS, add 2 μ L of Fura-2 AM stock solution and 1 μ L of Pluronic F-127 stock solution to achieve a final concentration of 2 μ M Fura-2 AM and 0.02% Pluronic F-127. Vortex to mix.
- Cell Loading:
 - Wash the cultured cells twice with HBS.
 - Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with HBS to remove extracellular Fura-2 AM.
 - Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
- Calcium Measurement:
 - Mount the coverslip with loaded cells onto the microscope stage or place the 96-well plate in the plate reader.
 - Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
 - Prepare working concentrations of **Bay Y5959** by diluting the stock solution in HBS.
 - Add the desired concentration of **Bay Y5959** to the cells and record the changes in fluorescence intensity at 340 nm and 380 nm excitation.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
 - The change in this ratio is proportional to the change in intracellular calcium concentration.

Fura-2 AM Intracellular Calcium Measurement Workflow



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Workflow for measuring intracellular calcium with Fura-2 AM.

Protocol 2: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents

This protocol outlines the procedure for measuring L-type calcium currents in isolated cells (e.g., ventricular myocytes) using the whole-cell patch-clamp technique.

Materials:

- **Bay Y5959**

- Isolated single cells (e.g., ventricular myocytes)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication
- Micromanipulator
- Perfusion system

Solutions:

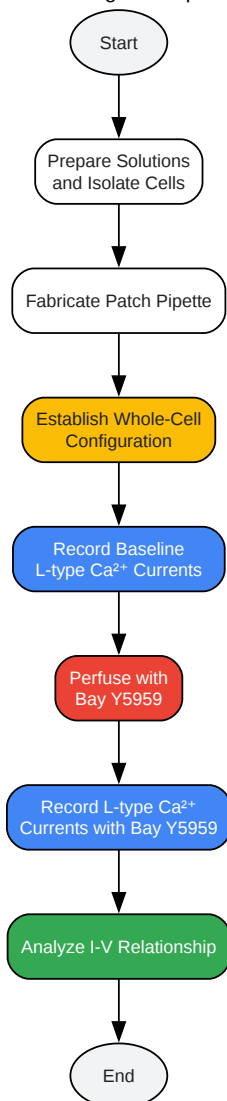
- External Solution (Tyrode's solution): 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl_2 , 1 mM MgCl_2 , 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
- Internal (Pipette) Solution: 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA, pH 7.2 with CsOH.

Procedure:

- Prepare a 10 mM stock solution of **Bay Y5959** in DMSO.
- Cell Preparation: Isolate single cells using standard enzymatic digestion protocols and store them in a holding solution.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 M Ω when filled with the internal solution.
- Establish Whole-Cell Configuration:
 - Transfer a small volume of the cell suspension to the recording chamber on the microscope stage.
 - Continuously perfuse the chamber with the external solution.
 - Using the micromanipulator, approach a single cell with the patch pipette and form a gigaohm seal.

- Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
- Voltage-Clamp Protocol:
 - Hold the cell at a holding potential of -80 mV.
 - To inactivate sodium and T-type calcium channels, apply a depolarizing prepulse to -40 mV for 200 ms.
 - Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit L-type calcium currents.
- Data Acquisition:
 - Record the baseline L-type calcium currents in response to the voltage-clamp protocol.
 - Prepare the desired concentration of **Bay Y5959** in the external solution.
 - Perfuse the cell with the **Bay Y5959**-containing external solution and record the currents again using the same voltage-clamp protocol.
- Data Analysis:
 - Measure the peak inward current at each voltage step before and after the application of **Bay Y5959**.
 - Construct current-voltage (I-V) relationship plots to visualize the effect of **Bay Y5959** on the L-type calcium current.

Whole-Cell Voltage-Clamp Workflow



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Workflow for whole-cell voltage-clamp recording.

Quantitative Data Summary

The following table summarizes key quantitative data for **Bay Y5959** from the literature.

Table 2: Quantitative Data for **Bay Y5959**

Parameter	Value	Experimental System	Reference
In vivo dose (human)	0.25 to 4.5 µg/kg/min (IV)	Patients with and without congestive heart failure	J Am Coll Cardiol. 1997;30(7):1751-7
Effect on L-type Ca ²⁺ current	Increased amplitude	Isolated canine epicardial cells	J Cardiovasc Pharmacol. 1999;33(6):929-37
Effect on intracellular Ca ²⁺ transient	Increased amplitude	Isolated canine epicardial cells	J Cardiovasc Pharmacol. 1999;33(6):929-37

Safety and Handling

Bay Y5959 is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
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[<https://www.benchchem.com/product/b1667827#bay-y5959-supplier-and-purchasing-information>]

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